Triethyl borate

Übersicht

Beschreibung

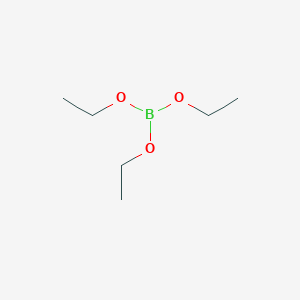

Triethyl borate (TEB), with the molecular formula C₆H₁₅BO₃ and CAS number 150-46-9, is a borate ester synthesized via the esterification of boric acid and ethanol in the presence of an acid catalyst . It has a molecular weight of 145.993 g/mol, a boiling point of 119°C (391.8 K), and a melting point of -84.75°C (188.4 K) . TEB is characterized by weak Lewis acidity and hydrolytic stability compared to smaller borate esters like trimethyl borate (TMB). Its applications span materials science, organic synthesis, and electrochemistry, where it is valued for its stability, low toxicity, and ability to act as a boron source .

Vorbereitungsmethoden

Triethyl borate is synthesized by the reaction of boric acid with ethanol in the presence of an acid catalyst. The reaction follows the equilibrium equation: [ \text{B(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightleftharpoons (\text{C}_2\text{H}_5\text{O})_3\text{B} + 3 \text{H}_2\text{O} ] To drive the reaction forward, the water produced must be removed from the reaction mixture, typically by azeotropic distillation or adsorption . Industrial production methods often involve advanced distillation techniques to ensure high purity and efficiency .

Analyse Chemischer Reaktionen

Hydrolysis Reaction

Triethyl borate undergoes hydrolysis in the presence of water, leading to the formation of boric acid and ethanol. The reaction can be represented as follows:

This reaction is crucial for understanding the stability and reactivity of this compound in aqueous environments. The rate of hydrolysis varies with temperature and concentration, with studies indicating that this compound hydrolyzes significantly faster than other alkyl borates, such as methyl or propyl borate .

Formation of Boron-Oxygen Bonds

This compound can react with various nucleophiles to form stable boron-oxygen complexes. For instance, when reacted with alcohols or phenols, it can form esters through the following general reaction:

This reaction highlights the potential of this compound as a reagent in organic synthesis, particularly in the formation of boronate esters which are useful intermediates in organic reactions.

Reaction with Silanols and Silicates

Research has shown that this compound can react with silanols under specific conditions to form silicate esters. This reaction is particularly relevant in the context of chemical vapor deposition processes used in semiconductor manufacturing:

The formation of silicon-boron bonds is significant for creating doped silicon materials .

Rate Constants

The kinetics of hydrolysis for this compound has been studied extensively. The rate constants for hydrolysis at various temperatures have been determined, showing a clear dependence on temperature and pH levels. For example, at room temperature (25 °C), the half-life for complete hydrolysis is approximately 15 minutes, whereas at elevated temperatures (70 °C), this time decreases significantly .

Comparison with Other Alkyl Borates

A comparative analysis reveals that this compound hydrolyzes much faster than its counterparts such as methyl or butyl borate. The following table summarizes the half-lives for hydrolysis at room temperature for various alkyl borates:

| Alkyl Borate | Half-Life (minutes) |

|---|---|

| This compound | 15 |

| Methyl Borate | <1 |

| n-Propyl Borate | 80 |

| n-Butyl Borate | 120 |

This data indicates that while this compound is relatively stable, it is significantly more reactive than other alkyl borates under similar conditions .

Role in Material Science

In material science, this compound serves as a precursor for producing boron-doped silica films, which are essential in electronics and optics due to their unique properties.

Environmental Considerations

The hydrolysis of this compound also poses environmental considerations, as its rapid breakdown in aqueous environments can lead to the release of ethanol and boric acid, both of which have implications for ecological systems.

Wissenschaftliche Forschungsanwendungen

Triethyl borate has several applications in scientific research:

Synthesis of Lithium Borophosphates: It is used as a boron source in the synthesis of lithium borophosphates, which are important materials for battery technology.

Ceramic Nanofibres: It is used in the production of alumina borosilicate ceramic nanofibres, which have applications in high-temperature materials and insulation.

Carbon Nanotubes: It is used to dope single-wall carbon nanotubes with boron, enhancing their electrical properties.

Flame Retardants: It is an active component in flame retardants used in the textile industry.

Welding Fluxes: It is used in welding fluxes to improve the quality of welds.

Wirkmechanismus

The mechanism of action of triethyl borate primarily involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. In the context of flame retardants, it helps to form a protective layer on the material, preventing combustion .

Vergleich Mit ähnlichen Verbindungen

Triethyl Borate vs. Trimethyl Borate (TMB)

Physical and Chemical Properties

| Property | This compound (TEB) | Trimethyl Borate (TMB) |

|---|---|---|

| Molecular Formula | C₆H₁₅BO₃ | C₃H₉BO₃ |

| Molecular Weight (g/mol) | 145.993 | 103.91 |

| Boiling Point (°C) | 119 | 68 |

| Hydrolytic Stability | Moderate (slower hydrolysis) | Low (rapid hydrolysis) |

| Flammability | Flammable | Highly flammable |

TMB’s lower molecular weight and smaller methyl groups result in higher volatility and faster hydrolysis. The sp²-hybridized boron in TMB is more susceptible to nucleophilic attack by water, leading to rapid decomposition into boric acid and methanol. In contrast, TEB’s ethyl groups provide steric hindrance, slowing hydrolysis .

This compound vs. Triisopropyl Borate (TIB)

| Property | This compound (TEB) | Triisopropyl Borate (TIB) |

|---|---|---|

| Molecular Formula | C₆H₁₅BO₃ | C₉H₂₁BO₃ |

| Molecular Weight (g/mol) | 145.993 | 188.07 |

| Boiling Point (°C) | 119 | 180–185 (estimated) |

| Hydrolytic Stability | Moderate | High |

TIB’s bulkier isopropyl groups further enhance steric hindrance, significantly reducing hydrolysis rates. While TIB is less studied, its higher thermal stability makes it suitable for specialized applications requiring prolonged boron release .

This compound vs. Boranes (e.g., Triethyl Borane, Diborane)

| Property | This compound (TEB) | Triethyl Borane | Diborane (B₂H₆) |

|---|---|---|---|

| Reactivity | Low (ester) | High (pyrophoric) | Extremely reactive (pyrophoric) |

| Stability in Air | Stable | Autoignites | Explosive |

| Applications | Surfactants, CVD, batteries | Polymerization initiators | Semiconductor doping |

Boranes like triethyl borane (B(C₂H₅)₃) and diborane are highly reactive and hazardous, limiting their use compared to TEB. TEB’s ester structure ensures safer handling and broader industrial compatibility .

Key Research Findings

- Hydrolysis Mechanism: TEB hydrolyzes in three steps: (1) nucleophilic attack by water, (2) formation of a tetrahedral intermediate, and (3) alcohol elimination. Ethanolamine can stabilize TEB via inner-sphere coordination, delaying hydrolysis .

- Electrochemical Performance : TEB improves cycling stability in lithium-rich oxide (LLO) batteries by forming a protective cathode-electrolyte interface (CEI) .

- Organic Synthesis : TEB serves as a boron source in cross-coupling reactions (e.g., Pd-catalyzed allenylindole synthesis) and lithiation trapping .

Data Tables

Table 1. Physical Properties of Borate Esters

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Hydrolysis Rate |

|---|---|---|---|

| Trimethyl Borate | 68 | 103.91 | High |

| This compound | 119 | 145.99 | Moderate |

| Triisopropyl Borate | 180–185 | 188.07 | Low |

Biologische Aktivität

Triethyl borate (TEB) is an organoboron compound with the formula . It is primarily known for its applications in organic synthesis, as a reagent in the production of boron-containing compounds, and as an additive in various industrial processes. Recent studies have also highlighted its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a colorless liquid that is soluble in organic solvents. Its biological activity is largely attributed to its ability to release boron species upon hydrolysis. The hydrolysis of TEB produces boric acid, which has been shown to exert various biological effects:

- Cell Signaling : Boron acts as a signaling molecule that can influence cellular processes such as proliferation and apoptosis.

- Enzyme Regulation : Boron is a known co-factor for several enzymes, impacting metabolic pathways.

- Antiproliferative Effects : Studies indicate that boron compounds can inhibit cell cycle progression and induce apoptosis in cancer cells .

Biological Activities

-

Anticancer Properties :

- Research has demonstrated that boron-containing compounds, including TEB, exhibit antiproliferative effects against various cancer cell lines. For instance, TEB has been shown to inhibit the growth of prostate and breast cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

- Antimicrobial Effects :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that TEB treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications in breast cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of TEB against Staphylococcus aureus and Escherichia coli. The study found that TEB inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as a natural preservative in food products.

Data Tables

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Acute exposure can lead to irritation of the skin and eyes, while chronic exposure may affect reproductive health and cause developmental toxicity in animal models . Regulatory assessments emphasize the need for careful handling and consideration of exposure limits.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing triethyl borate in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via esterification of boric acid with ethanol in the presence of an acid catalyst. Key steps include:

- Azeotropic distillation to remove water and drive the reaction to completion, ensuring high yields .

- Purification via vacuum distillation to eliminate residual ethanol and acidic byproducts. Purity (>98%) can be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

- Critical parameters : Anhydrous conditions are essential to prevent hydrolysis; reaction temperatures should not exceed 80°C to avoid decomposition .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation .

- Handling : Use gloves (nitrile), safety goggles, and fume hoods to avoid dermal/ocular exposure. This compound is flammable (flash point: 33°C) and reacts vigorously with oxidizing agents .

- Spill management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : B NMR (δ ~18 ppm) and H NMR (triplet for ethoxy groups at δ ~1.2 ppm) confirm structure and purity .

- FT-IR : Peaks at ~1320 cm (B-O stretching) and ~1040 cm (C-O-B linkage) .

- GC-MS : Quantifies purity and detects volatile impurities .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound in catalytic applications?

- Solvent effects : In polar aprotic solvents (e.g., THF), this compound acts as a Lewis acid catalyst in esterifications, but hydrolysis risks increase with trace water .

- Thermal stability : Decomposition occurs above 150°C, releasing ethanol and forming boron oxides. Kinetic studies recommend temperatures <100°C for prolonged stability .

- Data contradiction : Discrepancies in reported boiling points (e.g., 142–146°C) highlight the need for standardized calibration in thermogravimetric analysis .

Q. What computational models are validated for predicting this compound’s behavior in complex reaction systems?

- Density Functional Theory (DFT) : Models B-O bond dissociation energies and interaction with nucleophiles (e.g., in Suzuki-Miyaura cross-coupling) .

- Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients in non-aqueous electrolytes .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, enthalpy of formation)?

- Cross-validation : Compare data from multiple techniques (e.g., calorimetry for enthalpy, gravimetry for solubility). For example, solubility in ethanol varies with temperature (0.5 g/mL at 20°C vs. 1.2 g/mL at 50°C) .

- Error analysis : Lower-precision data (e.g., older solubility studies) should be supplemented with modern high-resolution methods like isothermal titration calorimetry .

Q. What role does this compound play in stabilizing intermediates in organometallic synthesis?

- Coordination chemistry : Acts as a boron source in transmetalation steps, forming stable borate complexes with transition metals (e.g., Pd, Ni) .

- Case study : In arylboronic ester synthesis, this compound enhances regioselectivity by reducing steric hindrance compared to bulkier boron reagents .

Q. What methodologies are recommended for studying this compound’s environmental impact and degradation pathways?

- Ecotoxicology assays : Use Daphnia magna or algae to assess acute toxicity (LC values). This compound shows moderate toxicity (LC ~10 mg/L in aquatic organisms) .

- Degradation studies : Hydrolysis under acidic/alkaline conditions yields boric acid and ethanol; photolytic degradation rates can be monitored via HPLC .

Eigenschaften

IUPAC Name |

triethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSTXXYNEIHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041674 | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.98 [mmHg] | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-46-9 | |

| Record name | Triethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW2J80ORX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.